6-Amino-1-propyluracil 6-Amino-1-propyluracil
Brand Name: Vulcanchem
CAS No.: 53681-47-3
VCID: VC21209092
InChI: InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
SMILES: CCCN1C(=CC(=O)NC1=O)N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

6-Amino-1-propyluracil

CAS No.: 53681-47-3

Cat. No.: VC21209092

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-propyluracil - 53681-47-3

Specification

CAS No. 53681-47-3
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 6-amino-1-propylpyrimidine-2,4-dione
Standard InChI InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
Standard InChI Key KTWOUYVBZDZRNV-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=O)NC1=O)N
Canonical SMILES CCCN1C(=CC(=O)NC1=O)N

Introduction

Chemical Structure and Properties

6-Amino-1-propyluracil is a pyrimidine derivative characterized by an amino group at the sixth position and a propyl group at the first position of the uracil ring . Its chemical structure consists of a uracil backbone with specific modifications that distinguish it from other uracil derivatives.

Basic Identification Data

ParameterValue
CAS Number53681-47-3
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
IUPAC Name6-amino-1-propylpyrimidine-2,4(1H,3H)-dione
LogP-0.257

Structural Representations

The compound can be represented through various chemical notations:

Notation TypeRepresentation
SMILESCCCN1C(=CC(=O)NC1=O)N
InChIInChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
InChIKeyKTWOUYVBZDZRNV-UHFFFAOYSA-N

From a structural perspective, 6-Amino-1-propyluracil features a pyrimidine ring with two carbonyl groups at positions 2 and 4, an amino group at position 6, and a propyl chain attached to the nitrogen at position 1. This specific arrangement contributes to its chemical behavior and potential biological activity .

Synthesis Methods

Several approaches have been documented for the synthesis of 6-Amino-1-propyluracil, with different routes offering varying yields and complexity levels.

Classical Synthetic Route

The most common and efficient method involves the reaction between N-Propylurea and Ethyl cyanoacetate in the presence of sodium ethanolate in ethanol. This reaction proceeds with heating for approximately 6 hours and can achieve yields of up to 96% .

The synthetic pathway can be represented as:

N-Propylurea + Ethyl cyanoacetate → 6-Amino-1-propyluracil

This reaction involves the following key steps:

  • Nucleophilic addition

  • Ring closure

  • Dehydration

  • Tautomerization

Alternative Synthesis Approaches

Alternative methods may involve modifications to the above approach or entirely different pathways, such as:

  • Functionalization of existing uracil derivatives

  • Condensation reactions with appropriately substituted reagents

  • Step-wise construction of the pyrimidine ring with the amino group and propyl substituent introduced at specific stages

Physical and Chemical Properties

Physical State and Appearance

6-Amino-1-propyluracil typically exists as a crystalline solid at room temperature. Its physical appearance is generally described as a white to off-white powder .

Solubility Profile

Based on its structure and physicochemical properties:

Solvent TypeSolubility
WaterLimited solubility
Polar Organic Solvents (e.g., DMSO, DMF)Good solubility
Alcohols (methanol, ethanol)Moderate solubility
Non-polar SolventsPoor solubility

Chemical Reactivity

The presence of the amino group at position 6 makes this compound particularly reactive for further functionalization. Key reactive sites include:

  • The amino group at C-6 position, which can participate in:

    • Nucleophilic substitution reactions

    • Condensation reactions

    • Acylation and alkylation reactions

  • The pyrimidine ring, which can undergo:

    • Electrophilic substitution reactions

    • Addition reactions

    • Ring modification reactions

Biological Activity and Applications

Research Applications

The compound has found application in various research areas:

  • As a building block in the synthesis of heterocyclic compounds with potential biological activities

  • In studies related to nucleic acid analogs and enzyme interactions

  • As a precursor for the synthesis of more complex pyrimidine derivatives with targeted biological properties

Synthetic Applications

The reactivity of the amino group at position 6 makes this compound valuable for constructing more complex heterocyclic systems. Various synthetic strategies have been employed to introduce different heterocyclic rings at the C-6 position, including:

  • Direct attachment of heterocyclic rings to the uracil backbone

  • Connection through amino bridge functionalities

  • Formation of fused ring systems with the uracil moiety

Analytical Methods

HPLC Analysis

For analytical purposes, high-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of 6-Amino-1-propyluracil. A documented method includes:

ParameterSpecification
Column TypeNewcrom R1 (reverse-phase)
Mobile PhaseAcetonitrile-water mixture with phosphoric acid
MS CompatibilityFormic acid replacement for phosphoric acid
ApplicationsImpurity analysis, preparative separation, pharmacokinetics

This method is noted to be scalable and suitable for both analytical and preparative applications .

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: Provides structural confirmation through characteristic signals for:

    • Amino group protons

    • Pyrimidine ring proton

    • Propyl chain protons

  • Mass Spectrometry: Typically shows a molecular ion peak at m/z 169, corresponding to its molecular weight

  • IR Spectroscopy: Exhibits characteristic absorption bands for:

    • N-H stretching (amino group)

    • C=O stretching (carbonyl groups)

    • C=C and C=N stretching (pyrimidine ring)

Related Compounds

6-Amino-1-propyluracil belongs to a family of substituted uracil derivatives with similar structural features but distinct properties.

Structural Analogs

Compound NameCAS NumberMolecular FormulaKey Structural Difference
6-Amino-1-ethyl-3-propyluracil63981-31-7/72361-28-5C₉H₁₅N₃O₂Additional ethyl group at position 3
6-Amino-3-methyl-1-propyluracil53681-48-4C₈H₁₃N₃O₂Additional methyl group at position 3
6-Amino-1-methyluracilVariousC₅H₇N₃O₂Methyl instead of propyl at position 1
6-AminouracilVariousC₄H₅N₃O₂No substitution at position 1

Functional Derivatives

Researchers have utilized 6-aminouracil as a starting material to synthesize various derivatives with potentially enhanced biological activities:

  • Fused heterocyclic systems such as:

    • Thienopyrimidines

    • Pyrrolopyrimidines

    • Furopyrimidines

  • Compounds with heterocyclic rings attached through:

    • Direct attachment

    • Amino bridges

    • Imino bridges

Research Implications and Future Directions

The unique structural features of 6-Amino-1-propyluracil position it as a compound of interest for various research applications:

  • As a scaffold for developing novel therapeutic agents, particularly in areas where nucleobase analogs have shown promise

  • For studying structure-activity relationships in nucleic acid biochemistry

  • As an intermediate in the synthesis of more complex heterocyclic systems with targeted biological properties

Future research directions may include:

  • Comprehensive evaluation of its biological activity profile

  • Investigation of its potential as an enzyme inhibitor

  • Development of more efficient synthetic routes for scaled production

  • Exploration of novel applications in medicinal chemistry and biochemistry

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